Cas no 1337262-79-9 (3-(2,5-dimethylthiophen-3-yl)morpholine)
3-(2,5-dimethylthiophen-3-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,5-dimethylthiophen-3-yl)morpholine
- 1337262-79-9
- EN300-1857087
-
- Inchi: 1S/C10H15NOS/c1-7-5-9(8(2)13-7)10-6-12-4-3-11-10/h5,10-11H,3-4,6H2,1-2H3
- InChI Key: WYAPYLLQPGBZOI-UHFFFAOYSA-N
- SMILES: S1C(C)=CC(=C1C)C1COCCN1
Computed Properties
- Exact Mass: 197.08743528g/mol
- Monoisotopic Mass: 197.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.5Ų
3-(2,5-dimethylthiophen-3-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857087-0.05g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-0.1g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-0.25g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-0.5g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-1.0g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1857087-2.5g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-5.0g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1857087-10.0g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1857087-1g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1857087-5g |
3-(2,5-dimethylthiophen-3-yl)morpholine |
1337262-79-9 | 5g |
$3065.0 | 2023-09-18 |
3-(2,5-dimethylthiophen-3-yl)morpholine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(2,5-dimethylthiophen-3-yl)morpholine
3-(2,5-dimethylthiophen-3-yl)morpholine (CAS No. 1337262-79-9): A Comprehensive Overview
3-(2,5-dimethylthiophen-3-yl)morpholine (CAS No. 1337262-79-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique thiophene-morpholine hybrid structure, is widely studied for its potential applications in drug discovery and material science. The presence of both 2,5-dimethylthiophene and morpholine moieties contributes to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry.
The growing interest in 3-(2,5-dimethylthiophen-3-yl)morpholine is partly driven by its relevance in modern medicinal chemistry. Researchers are particularly intrigued by its potential as a building block for small-molecule drugs, especially in the development of central nervous system (CNS) therapeutics. The morpholine ring is known to enhance solubility and bioavailability, while the thiophene group offers opportunities for further functionalization, making this compound a versatile candidate for drug design.
In recent years, the demand for 3-(2,5-dimethylthiophen-3-yl)morpholine has increased due to its role in high-throughput screening and combinatorial chemistry. Pharmaceutical companies and academic laboratories are actively exploring its utility in creating libraries of bioactive molecules. Additionally, its stability and relatively low toxicity profile make it an attractive choice for researchers focusing on sustainable chemistry and green synthesis methodologies.
From a structural perspective, 3-(2,5-dimethylthiophen-3-yl)morpholine exhibits interesting electronic properties. The thiophene ring contributes to its aromatic character, while the morpholine moiety introduces polarity, enabling interactions with various biological targets. This dual functionality has led to investigations into its potential as a ligand in catalysis and as a scaffold for designing novel materials with tailored properties.
The synthesis of 3-(2,5-dimethylthiophen-3-yl)morpholine typically involves multi-step organic reactions, including cross-coupling and cyclization strategies. Recent advancements in flow chemistry and microwave-assisted synthesis have improved the efficiency of producing this compound, addressing scalability challenges in industrial settings. Researchers are also exploring enantioselective synthesis routes to access optically active derivatives for specialized applications.
Beyond pharmaceuticals, 3-(2,5-dimethylthiophen-3-yl)morpholine has shown promise in materials science. Its molecular architecture makes it suitable for developing organic semiconductors and conductive polymers, aligning with the global push toward flexible electronics and renewable energy technologies. The compound's ability to form stable thin films and its tunable electronic properties are key factors driving its exploration in these cutting-edge fields.
Market trends indicate a steady rise in the adoption of 3-(2,5-dimethylthiophen-3-yl)morpholine across research institutions and specialty chemical manufacturers. With increasing investments in precision medicine and personalized therapeutics, the demand for high-purity, structurally diverse compounds like this is expected to grow. Suppliers are responding by offering custom synthesis services and GMP-grade batches to meet the stringent requirements of clinical research.
Quality control and analytical characterization are critical aspects of working with 3-(2,5-dimethylthiophen-3-yl)morpholine. Standard techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure compound purity and identity. Researchers emphasize the importance of proper storage conditions—typically under inert atmosphere and low temperatures—to maintain the stability of this sensitive intermediate.
Looking ahead, the scientific community anticipates broader applications for 3-(2,5-dimethylthiophen-3-yl)morpholine as synthetic methodologies evolve. The integration of machine learning in molecular design and the rise of automated synthesis platforms are expected to accelerate the discovery of new derivatives with enhanced properties. This compound represents an excellent example of how strategic molecular design can yield versatile tools for addressing challenges in healthcare and technology.
For researchers seeking reliable sources of 3-(2,5-dimethylthiophen-3-yl)morpholine, it's essential to partner with certified suppliers who provide comprehensive technical data and regulatory documentation. Many vendors now offer detailed structure-activity relationship (SAR) studies and in silico modeling data to support rational drug design efforts using this compound as a starting material.
In conclusion, 3-(2,5-dimethylthiophen-3-yl)morpholine (CAS No. 1337262-79-9) stands as a compelling case study in modern chemical innovation. Its balanced combination of aromatic and heterocyclic features, coupled with synthetic accessibility, positions it as a valuable asset across multiple scientific disciplines. As research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly important role in advancing both fundamental science and applied technologies.
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